molecular formula C20H24N2O3 B13713599 (3R)-3-Hydroxy Quinine-vinyl-d3

(3R)-3-Hydroxy Quinine-vinyl-d3

Cat. No.: B13713599
M. Wt: 343.4 g/mol
InChI Key: BSRUJCFCZKMFMB-CKEBYLJPSA-N
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Description

(3R)-3-Hydroxy Quinine-vinyl-d3 is a deuterium-labeled derivative of quinine, a well-known alkaloid derived from the bark of the cinchona tree. This compound is characterized by the presence of a hydroxyl group at the third position and a vinyl group labeled with deuterium at the third position. The deuterium labeling is often used in scientific research to study the metabolic pathways and pharmacokinetics of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Hydroxy Quinine-vinyl-d3 typically involves the modification of quinine through a series of chemical reactions. The process begins with the extraction of quinine from the cinchona bark, followed by the introduction of a hydroxyl group at the third position. The vinyl group is then introduced and labeled with deuterium through a series of substitution reactions. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired stereochemistry and isotopic labeling.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Hydroxy Quinine-vinyl-d3 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The vinyl group can be reduced to an ethyl group.

    Substitution: The vinyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as halides and amines can be used under basic conditions.

Major Products

The major products formed from these reactions include ketones, ethyl derivatives, and substituted quinine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3R)-3-Hydroxy Quinine-vinyl-d3 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and isotopic effects.

    Biology: Employed in metabolic studies to trace the pathways of quinine derivatives in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a tool to study drug metabolism.

    Industry: Utilized in the development of new synthetic methodologies and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (3R)-3-Hydroxy Quinine-vinyl-d3 is similar to that of quinine. It exerts its effects by interfering with the parasite’s ability to break down and digest hemoglobin, making it toxic to the malaria parasite . The compound targets the parasite’s digestive vacuole, disrupting its metabolic processes and leading to its death.

Comparison with Similar Compounds

Similar Compounds

    Quinine: The parent compound, used for its antimalarial properties.

    Chloroquine: A synthetic derivative of quinine with similar antimalarial effects.

    Hydroxychloroquine: Another derivative with additional hydroxyl groups, used in the treatment of autoimmune diseases.

Uniqueness

(3R)-3-Hydroxy Quinine-vinyl-d3 is unique due to its deuterium labeling, which allows for detailed metabolic and pharmacokinetic studies. The presence of the vinyl group also provides additional sites for chemical modification, making it a versatile compound for various research applications.

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

343.4 g/mol

IUPAC Name

(3R,4S,6S)-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-3-(1,2,2-trideuterioethenyl)-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18-,19+,20-/m0/s1/i1D2,3D

InChI Key

BSRUJCFCZKMFMB-CKEBYLJPSA-N

Isomeric SMILES

[2H]C(=C([2H])[C@@]1(CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O)O)[2H]

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O

Origin of Product

United States

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